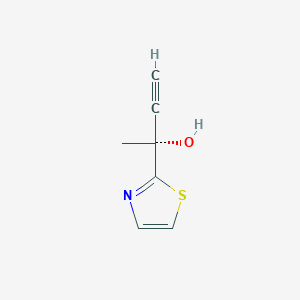

(r)-2-(Thiazol-2-yl)but-3-yn-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(r)-2-(Thiazol-2-yl)but-3-yn-2-ol is a useful research compound. Its molecular formula is C7H7NOS and its molecular weight is 153.2. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(R)-2-(Thiazol-2-yl)but-3-yn-2-ol is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiazole derivatives with propargyl alcohols. The process can be optimized using various catalysts and conditions to enhance yield and purity. For example, one method employs a one-pot multicomponent reaction that facilitates the formation of thiazole scaffolds, which can then be modified to yield this compound .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that compounds containing thiazole moieties exhibit significant activity against various bacterial strains and fungi. For instance, thiazole derivatives have been shown to inhibit Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| Escherichia coli | 16 | |

| Candida albicans | 32 |

Anticancer Properties

This compound has also been evaluated for its anticancer potential. Studies indicate that it exhibits cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| NUGC-3 | 20 |

| SK-Hep1 | 25 |

Structure–Activity Relationship (SAR)

The biological activity of thiazole derivatives is often linked to their structural features. Modifications at specific positions on the thiazole ring can significantly influence their potency and selectivity. For example, substituents at the 4-position on the thiazole ring have been shown to enhance antimicrobial activity .

Key Findings in SAR Studies

- Hydrophobic Groups : The introduction of hydrophobic groups at specific positions increases membrane permeability, enhancing antimicrobial efficacy.

- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at the para position often exhibit increased potency against cancer cell lines.

- Substitution Patterns : The presence of halogens or alkyl chains has been correlated with improved selectivity for certain biological targets, such as kinases involved in cancer progression .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiazole derivatives for their antibacterial activity against clinical isolates of Staphylococcus aureus. Among them, this compound demonstrated superior activity compared to standard antibiotics like ciprofloxacin, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Anticancer Activity

In another investigation, the anticancer effects of (R)-2-(Thiazol-2-ybutyln)-3-yne were assessed in vitro against human breast cancer cells. The results indicated that the compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .

Applications De Recherche Scientifique

The compound has been studied for its potential therapeutic applications, particularly in the following areas:

- Antimicrobial Activity

- Anticancer Properties

Antimicrobial Activity

Numerous studies have documented the antimicrobial efficacy of (R)-2-(Thiazol-2-yl)but-3-yn-2-ol against various pathogens.

Key Findings

- The compound exhibits significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as follows:

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| Escherichia coli | 16 | |

| Candida albicans | 32 |

These findings suggest that thiazole derivatives, including this compound, can serve as potential leads in antibiotic development, especially against resistant strains .

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. Various studies indicate that it induces cytotoxic effects in several cancer cell lines.

Cytotoxicity Data

The following table summarizes the cytotoxic effects observed in different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| NUGC-3 | 20 |

| SK-Hep1 | 25 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Structure–Activity Relationship (SAR)

The biological activity of thiazole derivatives is closely linked to their structural features. Modifications at specific positions on the thiazole ring can significantly influence potency and selectivity.

Key Insights from SAR Studies

- Hydrophobic Groups : Enhancing membrane permeability increases antimicrobial efficacy.

- Electron-Withdrawing Groups : These groups at specific positions often enhance anticancer activity.

- Substitution Patterns : The presence of halogens or alkyl chains correlates with improved selectivity for biological targets .

Case Study 1: Antimicrobial Efficacy

In a comparative study, (R)-2-(Thiazol-2-ybutyln)-3-yne demonstrated superior antibacterial activity against clinical isolates of Staphylococcus aureus compared to standard antibiotics like ciprofloxacin. This positions it as a promising lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In vitro studies assessing the anticancer effects against human breast cancer cells revealed that the compound induced apoptosis through caspase activation pathways. This highlights its potential as a therapeutic agent in cancer treatment .

Analyse Des Réactions Chimiques

Sonogashira Cross-Coupling Reactions

This compound participates in palladium-catalyzed Sonogashira couplings to form conjugated alkynyl-thiazole hybrids. In a representative protocol ( ):

Product : 4-(3-(2-Aminopyrimidin-4-yl)-1H-indol-5-yl)but-3-yn-2-ol ( ).

Key Observations :

-

The reaction proceeds via a C–C bond formation between the brominated indole-pyrimidine and the terminal alkyne.

-

Steric hindrance from the thiazole and hydroxyl groups may contribute to the moderate yield.

-

¹H NMR data confirmed regioselectivity: δ 4.73 (q, J = 6.4 Hz, 1H) for the chiral center and δ 1.53 (d, J = 6.4 Hz, 3H) for the methyl group ( ).

Thiazole Ring Reactivity

The thiazole moiety exhibits characteristic reactivity:

Electrophilic Substitution

-

The C-5 position of the thiazole ring is susceptible to electrophilic attack due to electron-rich sulfur and nitrogen atoms ( ).

-

Example: Halogenation or nitration may occur under acidic conditions, though specific examples for this compound are not documented.

Coordination to Metal Centers

-

The thiazole nitrogen can act as a ligand in transition-metal complexes, potentially influencing catalytic cycles in coupling reactions ( ).

Alkyne Functionalization

The terminal alkyne group undergoes typical alkyne transformations:

Oxidation

-

Reacts with oxidizing agents (e.g., KMnO₄) to form α-diketones or carboxylic acids, though stability of the thiazole ring under harsh conditions is untested.

Cycloaddition

-

Participates in [3+2] cycloadditions with azides to form triazoles, a reaction leveraged in click chemistry ( ).

Chiral Center Stability

The (R)-configuration at the C-2 alcohol position may influence:

-

Stereoselectivity in asymmetric syntheses.

-

Pharmacological activity in downstream bioactive molecules ( ).

Physical and Spectroscopic Data

Relevant properties from experimental studies ( ):

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇NOS |

| Molecular Weight | 153.202 g/mol |

| Boiling Point | 233.4±30.0°C |

| Flash Point | 94.9±24.6°C |

| LogP | 1.48 |

| ¹³C NMR (CD₃OD) | 59.23 (CH-OH), 24.94 (CH₃) ( ) |

Limitations and Challenges

-

Low yield in Sonogashira couplings necessitates optimization of catalyst loading or solvent systems.

-

Stereochemical stability under reactive conditions remains unverified.

Propriétés

IUPAC Name |

(2R)-2-(1,3-thiazol-2-yl)but-3-yn-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c1-3-7(2,9)6-8-4-5-10-6/h1,4-5,9H,2H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCFOOAPKUJAIV-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)(C1=NC=CS1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C#C)(C1=NC=CS1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.